molecular formula C18H34O7 B12888399 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate CAS No. 99624-98-3

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate

Cat. No.: B12888399
CAS No.: 99624-98-3
M. Wt: 362.5 g/mol
InChI Key: CZYVGNDXSPOXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is an organic compound that belongs to the class of esters. It is characterized by the presence of a succinate group esterified with an octyl group and a triethylene glycol moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate typically involves the esterification of succinic acid with octanol and triethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure a high yield and purity of the final product. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield succinic acid, octanol, and triethylene glycol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The hydroxyl groups in the triethylene glycol moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Hydrolysis: Succinic acid, octanol, and triethylene glycol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted triethylene glycol derivatives.

Scientific Research Applications

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and solubilization.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
  • Tetraethylene glycol monooctadecanoate

Comparison

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is unique due to its specific combination of a succinate group, octyl chain, and triethylene glycol moiety. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to similar compounds like octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester, which may have different solubility and micelle-forming characteristics.

Properties

CAS No.

99624-98-3

Molecular Formula

C18H34O7

Molecular Weight

362.5 g/mol

IUPAC Name

4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate

InChI

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3

InChI Key

CZYVGNDXSPOXFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.